molecular formula C14H15ClFNO2S B2386426 1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1331239-51-0

1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No. B2386426
CAS RN: 1331239-51-0
M. Wt: 315.79
InChI Key: YSGRIEOQNBEKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that is widely used in scientific research. This compound has been synthesized using various methods and has been found to have numerous biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride in lab experiments is its potent anticancer activity. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are numerous future directions for the use of 1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride in scientific research. One potential direction is the development of new cancer therapies based on this compound. Another direction is the investigation of its potential use in the treatment of inflammatory and pain-related conditions. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity in preclinical studies.
Conclusion:
In conclusion, 1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has numerous scientific research applications. This compound has been found to have potent anticancer activity, anti-inflammatory and analgesic effects, and has been used in various cancer studies. While there are some limitations to its use, the potential future directions for this compound are numerous and exciting. Further research is needed to fully understand its mechanism of action and potential toxicity in preclinical studies.

Synthesis Methods

The synthesis of 1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-fluorophenol with 2-bromo-1-(pyridin-2-ylthio)propan-1-one in the presence of a base. The resulting intermediate is then treated with sodium borohydride to obtain the final product.

Scientific Research Applications

1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has been extensively used in scientific research. This compound has been found to have potent anticancer activity and has been used in various cancer studies. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

properties

IUPAC Name

1-(2-fluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S.ClH/c15-12-5-1-2-6-13(12)18-9-11(17)10-19-14-7-3-4-8-16-14;/h1-8,11,17H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGRIEOQNBEKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(CSC2=CC=CC=N2)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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